5-Chloro-3-ethyl-2-methoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-2-methoxybenzyl alcohol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the 5-position, an ethyl group at the 3-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 5-chloro-2-methoxybenzyl alcohol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another approach involves the reduction of 5-chloro-3-ethyl-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction reaction is usually carried out in an inert atmosphere to prevent oxidation and can be performed in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic hydrogenation of the corresponding benzaldehyde derivative is a common industrial method, where the reaction is conducted in the presence of a metal catalyst like palladium on carbon under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-3-ethyl-2-methoxybenzaldehyde or 5-Chloro-3-ethyl-2-methoxybenzoic acid.
Reduction: 5-Chloro-3-ethyl-2-methoxybenzyl alkane.
Substitution: 5-Amino-3-ethyl-2-methoxybenzyl alcohol or 5-Thio-3-ethyl-2-methoxybenzyl alcohol.
Scientific Research Applications
5-Chloro-3-ethyl-2-methoxybenzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzyl alcohol: Lacks the ethyl group at the 3-position.
3-Ethyl-2-methoxybenzyl alcohol: Lacks the chlorine atom at the 5-position.
5-Chloro-3-methyl-2-methoxybenzyl alcohol: Has a methyl group instead of an ethyl group at the 3-position.
Uniqueness
5-Chloro-3-ethyl-2-methoxybenzyl alcohol is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the chlorine atom and the ethyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds.
Properties
CAS No. |
56911-75-2 |
---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(5-chloro-3-ethyl-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-7-4-9(11)5-8(6-12)10(7)13-2/h4-5,12H,3,6H2,1-2H3 |
InChI Key |
CURKESUTRPIYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.